molecular formula C27H34F2O7 B12066692 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate

Cat. No.: B12066692
M. Wt: 508.5 g/mol
InChI Key: UBOIMZIXNXGQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is known for its efficacy in treating various skin conditions and is often found in topical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. This compound undergoes acetylation at the 21-hydroxy position, followed by sulfonylation at the 11-hydroxy position, leading to the formation of a 9(11)-double bond . Subsequent steps include acetylation at the 17-hydroxy position, fluorination at the 6beta position, and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride for acetylation, sulfonyl chlorides for sulfonylation, and hydrogen fluoride for fluorination. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound. These intermediates often possess similar structural features, such as double bonds and hydroxyl groups, which are essential for the biological activity of the final product .

Scientific Research Applications

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Properties

IUPAC Name

[2-(12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOIMZIXNXGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866694
Record name 2-(4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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